
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a piperidine ring, an isoindoline core, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Isoindoline Core: This step involves cyclization reactions to form the isoindoline core, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The piperidine ring and isoindoline core allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Acetylpiperidin-4-yl)-5-nitro-1H-benzimidazole
- 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea
- 4-[(1-Acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide
Uniqueness
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the isoindoline core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Biological Activity
2-(1-Acetylpiperidin-4-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one, with the CAS number 918331-69-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C15H17BrN2O2 |
Molecular Weight | 337.21 g/mol |
IUPAC Name | 2-(1-acetylpiperidin-4-yl)-5-bromo-3H-isoindol-1-one |
CAS No. | 918331-69-8 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound's piperidine ring and isoindoline core facilitate binding to specific enzymes and receptors, which can modulate their activity. This modulation can lead to diverse biological effects such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can alter receptor signaling pathways, potentially affecting physiological responses.
Biological Activity Studies
Recent studies have explored the biological activity of this compound in various contexts:
Cytotoxicity and Selectivity
Research into piperidine-based compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives were tested for their half-maximal inhibitory concentrations (IC50) against non-cancerous cells (HaCaT) and demonstrated selectivity indices (SI) indicating lower toxicity compared to their antimicrobial efficacy . This suggests that modifications to the isoindole structure could yield compounds with favorable therapeutic windows.
Case Studies
Several case studies have highlighted the potential applications of compounds related to this compound:
Study on Tuberculosis Activity
A recent investigation into piperidinothiosemicarbazones revealed significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 4 μg/mL for resistant strains. This highlights a potential pathway for developing new treatments for tuberculosis using similar structural frameworks .
NLRP3 Inflammasome Inhibition
Another study focused on piperidine derivatives as NLRP3 inflammasome inhibitors. The findings suggested that modifications in the piperidine structure could lead to effective inhibitors for inflammatory diseases . While not directly studying the isoindole compound, these findings indicate a broader potential for similar compounds in therapeutic applications.
Properties
CAS No. |
918331-69-8 |
---|---|
Molecular Formula |
C15H17BrN2O2 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
2-(1-acetylpiperidin-4-yl)-5-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H17BrN2O2/c1-10(19)17-6-4-13(5-7-17)18-9-11-8-12(16)2-3-14(11)15(18)20/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
VZEFHBBEABTNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
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